molecular formula C19H16ClN3O2 B11200497 2-(4-chlorophenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide

2-(4-chlorophenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide

Cat. No.: B11200497
M. Wt: 353.8 g/mol
InChI Key: NBMIQLKDZGRPEH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methoxypyridazinyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 3-(6-methoxypyridazin-3-yl)aniline in the presence of a base such as triethylamine. This reaction forms an intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[3-(6-chloropyridazin-3-yl)phenyl]acetamide
  • 2-(4-chlorophenyl)-N-[3-(6-methylpyridazin-3-yl)phenyl]acetamide
  • 2-(4-chlorophenyl)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide

Uniqueness

2-(4-chlorophenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide is unique due to the presence of the methoxypyridazinyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C19H16ClN3O2/c1-25-19-10-9-17(22-23-19)14-3-2-4-16(12-14)21-18(24)11-13-5-7-15(20)8-6-13/h2-10,12H,11H2,1H3,(H,21,24)

InChI Key

NBMIQLKDZGRPEH-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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